REACTION_CXSMILES
|
[CH3:1][O:2][N:3]=[C:4]([C:10]1[N:11]=[C:12]([NH:15][C:16](=[O:19])[CH2:17][Cl:18])[S:13][CH:14]=1)[C:5]([O:7]CC)=[O:6].[OH-].[K+]>O.C(O)C>[CH3:1][O:2][N:3]=[C:4]([C:10]1[N:11]=[C:12]([NH:15][C:16](=[O:19])[CH2:17][Cl:18])[S:13][CH:14]=1)[C:5]([OH:7])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
12.66 g
|
Type
|
reactant
|
Smiles
|
CON=C(C(=O)OCC)C=1N=C(SC1)NC(CCl)=O
|
Name
|
|
Quantity
|
11.74 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the reaction solution is subjected to the distillation of ethanol under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue is added to water
|
Type
|
ADDITION
|
Details
|
the resultant solution is made acidic with addition of N-hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
by separating the insoluble materials
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CON=C(C(=O)O)C=1N=C(SC1)NC(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.54 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |